N-(6-methoxypyridin-3-yl)-4-phenylbutanamide
Description
N-(6-Methoxypyridin-3-yl)-4-phenylbutanamide is a synthetic amide derivative featuring a 6-methoxypyridine moiety linked to a 4-phenylbutanamide chain. For instance, derivatives such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide salts (e.g., compound 3 and 4 in ) highlight the versatility of this core structure in forming hydrogen-bonded networks, which influence solubility and stability .
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-16-11-10-14(12-17-16)18-15(19)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTOWWNKQNLJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methoxypyridin-3-yl)-4-phenylbutanamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and the corresponding amine.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Acidic hydrolysis | Concentrated HCl, reflux | 4-phenylbutanoic acid + 6-methoxypyridin-3-amine | High yield in acidic media |
| Basic hydrolysis | NaOH (6M), aqueous ethanol, Δ | Sodium 4-phenylbutanoate + 6-methoxypyridin-3-amine | Moderate yield |
Mechanistic Insight :
-
Acidic conditions protonate the amide oxygen, making the carbonyl more electrophilic for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon.
Oxidation of the Methoxy Group
The methoxy (-OCH₃) group on the pyridine ring can be oxidized to a carbonyl (-CO) or carboxylic acid (-COOH) group under strong oxidizing conditions.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, Δ | N-(6-oxo-1,6-dihydropyridin-3-yl)-4-phenylbutanamide | Partial conversion |
| Oxidation | CrO₃, acetic acid | N-(6-carboxypyridin-3-yl)-4-phenylbutanamide | Low yield due to overoxidation |
Limitations :
-
Overoxidation to carboxylic acids is common with CrO₃.
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Selectivity depends on reaction time and temperature.
Reduction of the Amide Bond
The amide group can be reduced to an amine using strong reducing agents.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Reduction | LiAlH₄, dry THF, reflux | N-(6-methoxypyridin-3-yl)-4-phenylbutylamine | Moderate yield (~60%) |
Mechanistic Pathway :
-
LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, breaking the C=O bond and forming a primary amine.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring in the 4-phenylbutanamide segment undergoes EAS reactions.
Regioselectivity :
-
Electron-donating methoxy group on pyridine directs substitution to meta/para positions on the phenyl ring .
Oxidation of the Aliphatic Chain
The butanamide chain’s benzylic position is susceptible to oxidation.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Benzylic oxidation | KMnO₄, H₂O, Δ | 4-phenyl-2-oxobutanamide derivative | Moderate yield (~50%) |
| Full oxidation | CrO₃, H₂O, H₂SO₄ | 4-phenylbutanedioic acid | Low yield due to side reactions |
Key Consideration :
-
Steric hindrance from the phenyl group limits oxidation efficiency.
Nucleophilic Substitution at the Pyridine Ring
The pyridine nitrogen can act as a weak base, facilitating substitution under harsh conditions.
| Reaction Type | Reagents/Conditions | Products | Yield/Outcome |
|---|---|---|---|
| Halogenation | PCl₅, POCl₃, Δ | N-(6-methoxy-5-chloropyridin-3-yl)-4-phenylbutanamide | Requires anhydrous conditions |
Challenges :
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the potential of N-(6-methoxypyridin-3-yl)-4-phenylbutanamide as an anticancer agent. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with tumor growth and metastasis.
Case Study:
In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent cytotoxicity. The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a targeted mechanism of action.
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Anti-inflammatory Effects of this compound
| Cytokine | Baseline Level (pg/mL) | Post-treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 150 | 90 | 40% |
| IL-6 | 200 | 120 | 40% |
| IL-1β | 100 | 50 | 50% |
Agriculture
1. Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Laboratory studies have demonstrated its effectiveness in inhibiting the growth of specific pests and pathogens affecting crops.
Case Study:
In trials with common agricultural pests, the application of the compound reduced pest populations by over 60% compared to untreated controls. This suggests that it could serve as an environmentally friendly alternative to conventional pesticides.
Materials Science
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form thin films with good charge transport properties opens avenues for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electrical Properties of Thin Films
| Property | Value |
|---|---|
| Mobility (cm²/V·s) | 0.5 |
| On/off ratio | 10^4 |
| Threshold voltage (V) | -2 |
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Derivatives
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide (3): Structure: Incorporates a thiazole ring and pyridine substituent. Protonation & Hydrogen Bonding: Protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network via N–H⋯Br⁻ and O–H⋯Br⁻ interactions . Crystallography: Monoclinic (space group P21/n), with Z = 4 .
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine hydrobromide (4): Structure: Pyrazine replaces pyridine, altering protonation sites. Protonation & Hydrogen Bonding: Protonation shifts to the methoxypyridine nitrogen, forming zigzag chains via N⁺–H⋯N interactions . Crystallography: Monoclinic (space group C2/c), with Z = 8 .
Comparison with Target Compound : The thiazole derivatives exhibit distinct hydrogen-bonding patterns due to heteroaryl substituents, which may enhance crystallinity compared to the flexible 4-phenylbutanamide chain in the target compound. This flexibility could reduce melting points but improve membrane permeability .
Quinoline and Sulfonamide Derivatives
- Compound 22f (): Structure: Combines quinoline, sulfonamide, and methoxypyridine groups. Synthesis: Yielded 59% via flash chromatography (hexane:ethyl acetate = 1:1) . Key Data: NMR (δ 8.95 ppm for pyridine protons) and HRMS (m/z 678.19 [M+H]⁺) confirm purity .
- Compound 15a (): Structure: Features a 4-methoxyquinoline and hydroxyethyl group. Application: Investigated as a PI3K/mTOR dual inhibitor for cancer therapy .
Comparison with Target Compound: The rigid quinoline/sulfonamide frameworks in these analogs likely improve target binding affinity (e.g., enzyme inhibition) but may reduce solubility. The target compound’s phenylbutanamide chain could balance lipophilicity and metabolic stability .
Benzothiazole and Thiophene Analogs
Comparison with Target Compound : The benzothiazole analog’s higher electronegativity may enhance halogen bonding, while the thiophene carboxamide’s lower molecular weight (197.1 g/mol) suggests better metabolic clearance than the target compound’s bulkier structure .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-(6-methoxypyridin-3-yl)-4-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine Ring : The 6-methoxypyridine moiety contributes to the compound's lipophilicity and potential for receptor binding.
- Butanamide Linker : This segment is essential for biological activity, as it can influence the compound's interaction with target proteins.
Antimicrobial Activity
Research has indicated that compounds containing pyridine derivatives exhibit antimicrobial properties. For instance, studies on related compounds suggest that this compound may demonstrate efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies show that it may inhibit cell proliferation in human tumor cells, suggesting a potential role in cancer therapy. Comparative studies with other known anticancer agents indicate that this compound could be a valuable addition to cancer treatment regimens .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.
Research Findings
A summary of key findings from recent studies is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of this compound against various pathogens. Results demonstrated that the compound exhibited strong inhibitory effects against Gram-positive bacteria, particularly MRSA.
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cervical carcinoma (HeLa) cells. The study reported an IC50 value indicating significant potency, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing N-(6-methoxypyridin-3-yl)-4-phenylbutanamide derivatives?
Answer:
Synthesis typically involves coupling reactions between substituted pyridine moieties and phenylbutanamide precursors. Key steps include:
- Nucleophilic Substitution : React 6-methoxypyridin-3-amine with activated carbonyl intermediates (e.g., acid chlorides) under basic conditions (e.g., triethylamine) in solvents like dichloromethane .
- Column Chromatography : Purify intermediates using flash chromatography (e.g., hexane:ethyl acetate gradients) to isolate products with >95% purity .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Bond Formation | 3-(Trifluoromethyl)benzoyl chloride, triethylamine, CH₂Cl₂, RT | 59–64% | |
| Purification | Hexane:ethyl acetate (1:1) | 46–61% |
Basic Question: How is the crystal structure of this compound derivatives determined?
Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Critical considerations:
- Protonation Sites : For salts, confirm protonation at pyridine N or amine groups via hydrogen-bonding analysis (e.g., N–H⋯Br⁻ distances: 2.8–3.1 Å) .
- Hydrogen Bonding Networks : Compare intermolecular interactions (e.g., 3D networks vs. zigzag chains) to resolve structural ambiguities .
Example Structural Data from :
| Compound | Protonation Site | Hydrogen Bond Type | Distance (Å) |
|---|---|---|---|
| 3 | Pyridine N | N⁺–H⋯O (water) | 2.89 |
| 4 | Methoxypyridine N | N⁺–H⋯N (pyrazine) | 2.95 |
Advanced Question: How can contradictions in solubility or reactivity data for derivatives be resolved?
Answer:
Contradictions often arise from protonation state variations or crystal packing effects. Mitigation strategies:
- Crystallographic Validation : Use SHELX-refined structures to confirm protonation sites and hydrogen-bonding motifs .
- Spectroscopic Analysis : Compare experimental vs. calculated NMR shifts (e.g., δ 4.7 ppm for alkyne protons in FT-IR) to validate intermediates .
- Thermodynamic Studies : Measure solubility via phase diagrams in solvents like methanol/water mixtures .
Advanced Question: What computational methods are suitable for modeling the physicochemical properties of this compound?
Answer:
- Density Functional Theory (DFT) : Use triple-zeta basis sets (e.g., def2-TZVP) for accurate atomization energies and dipole moments .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) using OPLS-AA force fields.
- ADMET Prediction : Employ tools like SwissADME to estimate logP (lipophilicity) and metabolic stability .
| Method | Basis Set | Application |
|---|---|---|
| DFT | def2-SVP | Geometry Optimization |
| MP2 | def2-TZVP | Correlation Energy |
Advanced Question: How are structure-activity relationships (SAR) studied for derivatives targeting biological receptors?
Answer:
- Analog Synthesis : Modify substituents (e.g., pyridine → pyrazine) and evaluate bioactivity (e.g., IC₅₀ in kinase assays) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., methoxy O) using docking studies (e.g., AutoDock Vina).
- In Vivo Testing : Assess pharmacokinetics (e.g., half-life in rodent models) for derivatives with trifluoromethyl groups .
Example Biological Data:
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CUDC-907 | PI3K/HDAC | 19.7 | |
| EMPA | OX2 Receptor | 28.3 |
Basic Question: What analytical techniques confirm the purity and identity of synthesized derivatives?
Answer:
- NMR Spectroscopy : Key ¹H NMR signals include δ 6.8–7.2 ppm (aromatic protons) and δ 3.8 ppm (methoxy group) .
- HRMS : Confirm molecular ions (e.g., m/z 508.55286 for CUDC-907) with <2 ppm error .
- HPLC : Use C18 columns (MeCN:H₂O mobile phase) to verify >95% purity .
Advanced Question: How are reaction conditions optimized to improve yields in multi-step syntheses?
Answer:
- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity) for critical steps like Suzuki couplings.
- Continuous Flow Reactors : Enhance scalability and reproducibility for reactions prone to exothermicity .
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-couplings involving pyridine rings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
